molecular formula C7H9F3N2O2 B3025003 (2S)-pyrrolidine-2-carbonitrile trifluoroacetate CAS No. 473797-71-6

(2S)-pyrrolidine-2-carbonitrile trifluoroacetate

Cat. No. B3025003
CAS RN: 473797-71-6
M. Wt: 210.15 g/mol
InChI Key: QROMHLFLMYDBEQ-JEDNCBNOSA-N
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Description

“(2S)-pyrrolidine-2-carbonitrile trifluoroacetate” is a chemical compound offered by several scientific companies . It has a molecular formula of C7H9F3N2O2 and a molecular weight of 210.1538 g/mol .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “this compound”, is a topic of interest in drug discovery . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The pyrrolidine ring in “this compound” is a five-membered nitrogen heterocycle . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

  • Organocatalysis in Asymmetric Intramolecular Aldol Reactions (2S)-pyrrolidine-2-carbonitrile trifluoroacetate is used as an effective organocatalyst in asymmetric intramolecular aldol reactions, enabling the synthesis of bicyclo[4.3.0]nonane derivatives with high enantioselectivity. This showcases its role in facilitating complex chemical transformations involving aldehydes and ketones (Hayashi et al., 2007).

  • Synthesis of Novel Redox Cyclisation Products The compound is involved in the synthesis of novel redox cyclisation products from 2-acylpyrroles. These cyclisation reactions lead to the formation of unique tetracyclic products, demonstrating the versatility of this compound in synthetic chemistry (Buckle et al., 1992).

  • Antimicrobial Activity of Pyrrolidine Derivatives Derivatives of pyrrolidine-3-carbonitrile, which can be synthesized from this compound, have been evaluated for antimicrobial activity. These studies contribute to the understanding of the potential biological activities of pyrrolidine derivatives (El-Mansy et al., 2018).

  • Design and Synthesis of Influenza Neuraminidase Inhibitors Research on this compound derivatives includes the design and synthesis of influenza neuraminidase inhibitors. These studies are crucial for the development of antiviral drugs, particularly for influenza treatment (Wang et al., 2001).

  • Synthesis of Pyrrolidine Derivatives for Anti-Diabetic Activity Pyrrolidine-2-carbonitrile derived ligands have been synthesized and evaluated for their type-II anti-diabetic activity in animal models. This highlights the potential of pyrrolidine derivatives in the development of new treatments for diabetes (Udugade & Gawade, 2018).

  • SARS-CoV-2 RdRp Inhibitors Azafluorene derivatives, synthesized from compounds related to this compound, have been studied as potential inhibitors of SARS-CoV-2 RdRp. This research contributes to the search for effective treatments against COVID-19 (Venkateshan et al., 2020).

  • Synthesis of Novel Fused Pyrrole Derivatives The compound has been used in the synthesis of novel fused pyrrole derivatives, demonstrating its utility in creating diverse heterocyclic compounds with potential pharmaceutical applications (Diana et al., 2002).

  • Creation of Diverse Pyrrolidine Structures this compound is instrumental in the synthesis of diverse pyrrolidine structures, including 3,4-dihydro-2H-pyrrole 2-carbonitriles and trisubstituted pyrroles, showcasing its versatility in organic synthesis (Bergner et al., 2009).

Safety and Hazards

The safety data sheet for “(2S)-pyrrolidine-2-carbonitrile trifluoroacetate” suggests that in case of inhalation, one should move out of the dangerous area and consult a physician . It is recommended to show the safety data sheet to the doctor in attendance .

properties

IUPAC Name

(2S)-pyrrolidine-2-carbonitrile;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2.C2HF3O2/c6-4-5-2-1-3-7-5;3-2(4,5)1(6)7/h5,7H,1-3H2;(H,6,7)/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROMHLFLMYDBEQ-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C#N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C#N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

473797-71-6
Record name (2S)-Pyrrolidine-2-carbonitrile; 2,2,2-trifluoroacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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